4-Nitro-2-(trifluoromethyl)phenylboronic acid
Overview
Description
4-Nitro-2-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H5BF3NO4. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with a boronic acid functional group (-B(OH)2). This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(trifluoromethyl)phenylboronic acid typically involves the nitration of 2-(trifluoromethyl)phenylboronic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
2-(Trifluoromethyl)phenylboronic acid+HNO3→4-Nitro-2-(trifluoromethyl)phenylboronic acid
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(trifluoromethyl)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution Reactions: The trifluoromethyl group can participate in various substitution reactions, although these are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Reducing Agents: Such as hydrogen gas for the reduction of the nitro group.
Nitrating Agents: Such as nitric acid for the initial synthesis.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Amino Derivatives: Formed through the reduction of the nitro group.
Scientific Research Applications
4-Nitro-2-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 4-Nitro-2-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center. This is followed by transmetalation and reductive elimination steps, resulting in the formation of the biaryl product .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the nitro group.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a nitro group.
4-Nitrophenylboronic acid: Similar but lacks the trifluoromethyl group.
Uniqueness
4-Nitro-2-(trifluoromethyl)phenylboronic acid is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct electronic properties. These properties make it particularly useful in Suzuki-Miyaura coupling reactions, providing greater reactivity and selectivity compared to similar compounds .
Properties
IUPAC Name |
[4-nitro-2-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF3NO4/c9-7(10,11)5-3-4(12(15)16)1-2-6(5)8(13)14/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAPFNMGNZZWDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573875 | |
Record name | [4-Nitro-2-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
408359-15-9 | |
Record name | [4-Nitro-2-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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